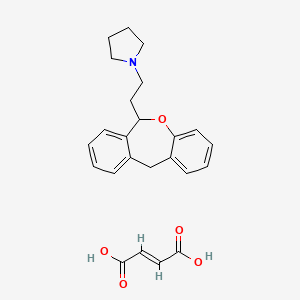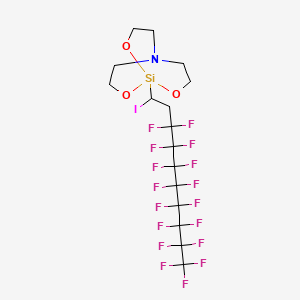
2,8,9-Trioxa-5-aza-1-silabicyclo(3.3.3)undecane, 1-(3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-heptadecafluoro-1-iododecyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,8,9-Trioxa-5-aza-1-silabicyclo(3.3.3)undecane, 1-(3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-heptadecafluoro-1-iododecyl)- is a complex organosilicon compound. This compound is part of the silatrane family, which are known for their unique tricyclic structures and significant biological activity
Vorbereitungsmethoden
The synthesis of 2,8,9-Trioxa-5-aza-1-silabicyclo(3.3.3)undecane derivatives typically involves the reaction of silatrane HSi(OCH2CH2)3N with various mercury (II) salts (HgX2) where X can be OCOMe, OCOCF3, OCOCCl3, SCN, or Br . This reaction yields the corresponding 1-substituted silatranes in good yields. The specific conditions for the synthesis of the heptadecafluoro-1-iododecyl derivative would involve the appropriate iododecyl precursor under similar conditions.
Analyse Chemischer Reaktionen
2,8,9-Trioxa-5-aza-1-silabicyclo(3.3.3)undecane derivatives undergo various types of chemical reactions, including:
Substitution Reactions: These compounds can react with different nucleophiles or electrophiles, leading to the substitution of the silicon-bound groups.
Oxidation and Reduction: The silicon center can undergo oxidation or reduction, altering the oxidation state of the silicon atom.
Complex Formation: The tricyclic structure allows for the formation of stable complexes with various metal ions.
Common reagents used in these reactions include mercury (II) salts, nucleophiles like amines or alcohols, and oxidizing or reducing agents. The major products formed depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
2,8,9-Trioxa-5-aza-1-silabicyclo(3.3.3)undecane derivatives have a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 2,8,9-Trioxa-5-aza-1-silabicyclo(3.3.3)undecane derivatives involves their interaction with various molecular targets. The tricyclic structure allows for strong binding to metal ions and other molecules, which can influence biological pathways and chemical reactions. The specific pathways involved depend on the particular derivative and its application.
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 2,8,9-Trioxa-5-aza-1-silabicyclo(3.3.3)undecane include other silatranes such as:
- 1-Phenyl-2,8,9-trioxa-5-aza-1-silabicyclo(3.3.3)undecane
- 1-Methyl-2,8,9-trioxa-5-aza-1-silabicyclo(3.3.3)undecane
These compounds share the tricyclic silatrane structure but differ in the substituents attached to the silicon atom. The uniqueness of the heptadecafluoro-1-iododecyl derivative lies in its fluorinated alkyl chain, which imparts distinct chemical and physical properties, such as increased hydrophobicity and potential for unique interactions in biological systems.
Eigenschaften
CAS-Nummer |
135587-17-6 |
|---|---|
Molekularformel |
C16H15F17INO3Si |
Molekulargewicht |
747.26 g/mol |
IUPAC-Name |
1-(3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-heptadecafluoro-1-iododecyl)-2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undecane |
InChI |
InChI=1S/C16H15F17INO3Si/c17-9(18,7-8(34)39-36-4-1-35(2-5-37-39)3-6-38-39)10(19,20)11(21,22)12(23,24)13(25,26)14(27,28)15(29,30)16(31,32)33/h8H,1-7H2 |
InChI-Schlüssel |
AENHPCRNEPBZQL-UHFFFAOYSA-N |
Kanonische SMILES |
C1CO[Si]2(OCCN1CCO2)C(CC(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


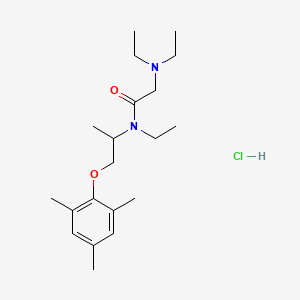
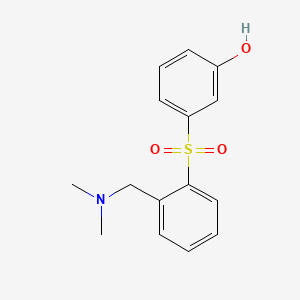
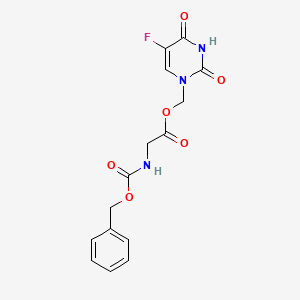
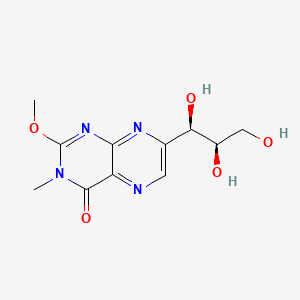




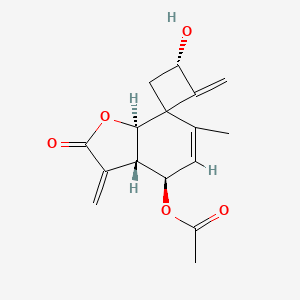
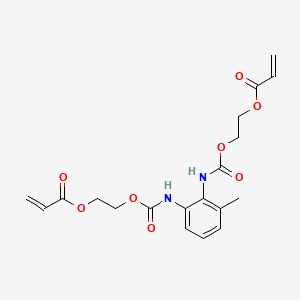

![(4Z)-4-[[(E)-(5,5-dihydroxy-2,3-dihydrooxepin-4-ylidene)methoxy]methylidene]-2,3-dihydrooxepine-5,5-diol](/img/structure/B12723174.png)
